Mechanism of action of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
Mechanism of action of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
An In-depth Technical Guide to the Putative Mechanism of Action of 3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride
Disclaimer: The compound "3-Morpholin-4-yl-1-phenyl-propylamine dihydrochloride" is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a hypothesized mechanism of action based on its structural similarity to known psychoactive compounds, particularly the phenylpropylamine scaffold. The experimental protocols and data presented are illustrative of the methodologies that would be employed to elucidate its pharmacological profile.
Introduction
3-Morpholin-4-yl-1-phenyl-propylamine is a synthetic molecule that integrates two key pharmacophores: a phenylpropylamine backbone and a terminal morpholine ring. The phenylpropylamine structure is the foundation for a class of compounds known to interact with monoamine neurotransmitter systems.[1] The morpholine moiety, a common heterocyclic motif in medicinal chemistry, is found in a variety of approved drugs and is known to influence physicochemical properties such as solubility and metabolic stability, and can also contribute to target engagement.[2][3] This guide will explore the putative mechanism of action of 3-Morpholin-4-yl-1-phenyl-propylamine as a monoamine releasing agent, with a focus on its potential as a norepinephrine-dopamine releasing agent (NDRA).
Proposed Mechanism of Action: A Focus on Monoamine Transporters
The structural core of 3-Morpholin-4-yl-1-phenyl-propylamine is closely related to phenylpropylamine, a known norepinephrine-dopamine releasing agent.[1] It is therefore hypothesized that 3-Morpholin-4-yl-1-phenyl-propylamine functions as a substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT).
As a substrate, the compound would be recognized and transported into the presynaptic neuron by these transporters. This action would initiate a cascade of events leading to the non-vesicular release of norepinephrine and dopamine from the neuron into the synaptic cleft. This proposed mechanism involves the following key steps:
-
Binding to and Transport by NET and DAT: The compound's affinity for NET and DAT would be the initial step.
-
Transporter-Mediated Influx: Upon binding, the transporters would undergo a conformational change, moving the compound into the presynaptic terminal.
-
Disruption of Vesicular Storage: Once inside the neuron, the compound is thought to disrupt the vesicular storage of norepinephrine and dopamine, leading to an increase in their cytosolic concentrations.
-
Reverse Transport (Efflux): The elevated cytosolic neurotransmitter levels would then cause the NET and DAT to reverse their direction of transport, releasing norepinephrine and dopamine into the synapse.
The presence of the morpholine group may influence the potency and selectivity of the compound for NET versus DAT.
Signaling Pathway Diagram
Caption: Putative mechanism of 3-Morpholin-4-yl-1-phenyl-propylamine.
Hypothetical Pharmacological Data
The following table summarizes the expected data from in vitro assays used to characterize the pharmacological profile of 3-Morpholin-4-yl-1-phenyl-propylamine.
| Assay Type | Target | Parameter | Hypothetical Value |
| Radioligand Binding | Human NET | Ki (nM) | 50 |
| Radioligand Binding | Human DAT | Ki (nM) | 350 |
| Neurotransmitter Release | Rat Brain Synaptosomes (NE) | EC50 (nM) | 120 |
| Neurotransmitter Release | Rat Brain Synaptosomes (DA) | EC50 (nM) | 850 |
Experimental Protocols
Radioligand Binding Assays for NET and DAT Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of 3-Morpholin-4-yl-1-phenyl-propylamine for the human norepinephrine and dopamine transporters.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing either human NET or DAT.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, combine:
-
50 µL of cell membrane preparation (10-20 µg of protein).
-
50 µL of radioligand:
-
For NET: [3H]Nisoxetine (final concentration ~1 nM).
-
For DAT: [3H]WIN 35,428 (final concentration ~2 nM).
-
-
50 µL of either buffer (for total binding), a high concentration of a known inhibitor (e.g., 10 µM desipramine for NET, 10 µM GBR 12909 for DAT) for non-specific binding, or varying concentrations of 3-Morpholin-4-yl-1-phenyl-propylamine.
-
-
Incubate at room temperature for 2 hours with gentle agitation.
-
-
Termination and Scintillation Counting:
-
Rapidly filter the assay mixture through a GF/B filter plate pre-soaked in 0.5% polyethylenimine.
-
Wash the filters three times with ice-cold buffer.
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosome-Based Neurotransmitter Release Assay
This protocol measures the ability of 3-Morpholin-4-yl-1-phenyl-propylamine to induce the release of norepinephrine and dopamine from isolated nerve terminals (synaptosomes).
Methodology:
-
Synaptosome Preparation:
-
Euthanize a rat and rapidly dissect the striatum (for dopamine) and hippocampus (for norepinephrine).
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in Krebs-Ringer buffer.
-
-
Neurotransmitter Loading:
-
Pre-incubate the synaptosomes for 15 minutes at 37°C.
-
Add [3H]norepinephrine or [3H]dopamine (final concentration ~50 nM) and incubate for another 30 minutes.
-
-
Release Assay:
-
Wash the loaded synaptosomes three times with fresh buffer by centrifugation and resuspension to remove excess radiolabel.
-
Aliquot the synaptosomes into tubes containing varying concentrations of 3-Morpholin-4-yl-1-phenyl-propylamine or a positive control (e.g., amphetamine).
-
Incubate for 10 minutes at 37°C.
-
Pellet the synaptosomes by centrifugation at 10,000 x g for 5 minutes.
-
Collect the supernatant, which contains the released neurotransmitter.
-
-
Quantification and Analysis:
-
Measure the radioactivity in the supernatant and the synaptosomal pellet using a scintillation counter.
-
Calculate the percentage of neurotransmitter release relative to the total amount present in the synaptosomes.
-
Plot the percentage of release against the log concentration of the test compound and determine the EC50 value using non-linear regression.
-
Experimental Workflow Diagram
